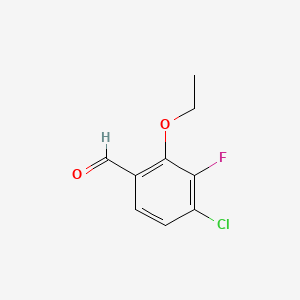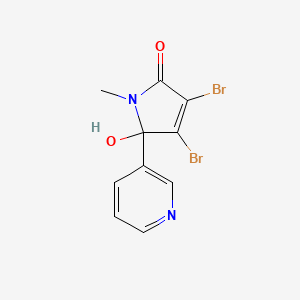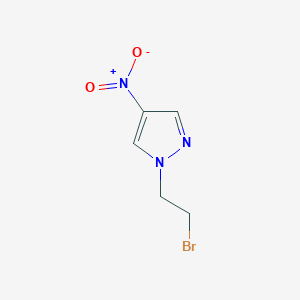
N-(2-Formamido-6-methyl-phenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Formamido-6-methyl-phenyl)formamide is an organic compound with the molecular formula C9H11NO2 It is a derivative of formamide, characterized by the presence of a formamido group attached to a methyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formamido-6-methyl-phenyl)formamide typically involves the formylation of 2-amino-6-methylphenol. One common method is the reaction of 2-amino-6-methylphenol with formic acid under acidic conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide bond.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes to enhance yield and purity. The use of catalysts such as palladium or copper complexes can improve the reaction efficiency and reduce the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Formamido-6-methyl-phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(2-Formamido-6-methyl-phenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Formamido-6-methyl-phenyl)formamide involves its interaction with various molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in nucleophilic and electrophilic reactions, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylformanilide: Similar structure but with a methyl group instead of a formamido group.
N-Phenylformamide: Lacks the methyl substitution on the phenyl ring.
Dimethylformamide: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
N-(2-Formamido-6-methyl-phenyl)formamide is unique due to the presence of both a formamido group and a methyl-substituted phenyl ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
6274-39-1 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
N-(2-formamido-3-methylphenyl)formamide |
InChI |
InChI=1S/C9H10N2O2/c1-7-3-2-4-8(10-5-12)9(7)11-6-13/h2-6H,1H3,(H,10,12)(H,11,13) |
Clave InChI |
LCEGVSXHWJQFGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC=O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


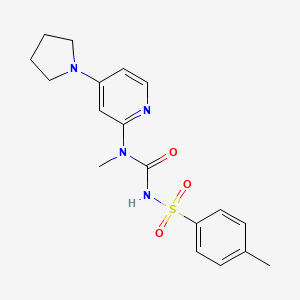

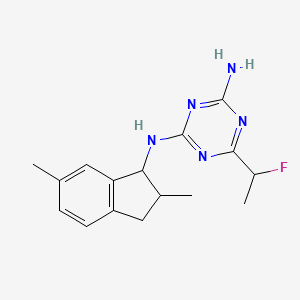
![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)
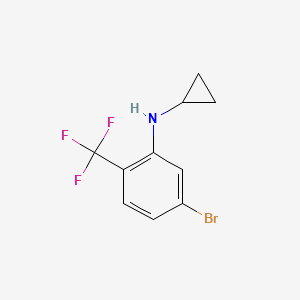
![(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)
![Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)
![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)
